molecular formula C12H12N2O3S B009357 Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate CAS No. 104636-77-3

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

Cat. No.: B009357
CAS No.: 104636-77-3
M. Wt: 264.3 g/mol
InChI Key: BHYJCDZZCPONPJ-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Based Compounds

Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 as a benzene contaminant. Its structural resemblance to benzene and unique electronic properties spurred interest in synthetic chemistry and drug discovery. Early research focused on its isolation from coal tar and petroleum, but the 20th century saw systematic exploration of its derivatives for medicinal applications. The Paal-Knorr synthesis (cyclization of 1,4-diketones with P$$4$$S$${10}$$) and Gewald reaction (condensation of esters with elemental sulfur) became cornerstone methods for thiophene derivatization. By the 21st century, thiophene-based compounds accounted for 4% of FDA-approved small-molecule drugs, highlighting their therapeutic versatility.

Position of Methyl 3-(2,4-Diaminophenoxy)thiophene-2-Carboxylate in Contemporary Research

This compound (CAS: 104636-77-3) exemplifies modern thiophene chemistry, combining a carboxylate ester, diaminophenoxy group, and thiophene core. Its molecular formula (C$${12}$$H$${12}$$N$$2$$O$$3$$S) and weight (264.30 g/mol) reflect a balance between hydrophobicity and hydrogen-bonding capacity. Recent studies position it as a scaffold for anti-tubercular and anticancer agents, with moderate activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 12.5–25 µg/mL). The compound’s melting point (166–169°C) and logP (3.65) suggest suitability for solid dosage forms and membrane permeability, respectively.

Significance in Medicinal Chemistry and Drug Design

The compound’s structure integrates three pharmacophoric elements:

  • Thiophene ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • 2,4-Diaminophenoxy group : Facilitates hydrogen bonding and electrostatic interactions, critical for target recognition.
  • Methyl carboxylate : Improves solubility and metabolic stability compared to free carboxylic acids.

These features align with trends in kinase inhibitor and antimicrobial agent design, where thiophene derivatives modulate COX-2, LOX, and mycobacterial cell wall synthesis.

Research Questions and Hypotheses in Current Literature

Key unresolved questions include:

  • Does the diaminophenoxy group confer selectivity against bacterial vs. mammalian cells?
  • Can structural modifications (e.g., replacing methyl ester with amides) enhance bioavailability?
  • What is the compound’s mechanism of action in tuberculosis models?

Hypotheses suggest that the diamine moiety may chelate metal ions in bacterial enzymes, while the thiophene core disrupts electron transport chains.

Properties

IUPAC Name

methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYJCDZZCPONPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377109
Record name Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104636-77-3
Record name Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution Reaction Mechanism

Methyl 3-bromothiophene-2-carboxylate reacts with the phenoxide ion derived from 2,4-diaminophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at elevated temperatures (70–90°C) with catalytic agents like ferric chloride or cyanuric chloride, as observed in analogous amination reactions. The general mechanism proceeds as follows:

  • Deprotonation of 2,4-Diaminophenol : A base such as potassium carbonate (K₂CO₃) generates the phenoxide ion, enhancing nucleophilicity.

  • Substitution at Position 3 : The phenoxide ion attacks the electron-deficient carbon at position 3 of the thiophene, displacing the bromide ion.

  • Work-Up : Ammonia or aqueous sodium hydroxide is used to neutralize the reaction mixture, followed by extraction and purification via recrystallization or column chromatography.

Protecting Group Strategies

The primary amino groups on the phenol ring necessitate protection to prevent undesired side reactions. Acetylation is a common method, where 2,4-diaminophenol is treated with acetic anhydride to form 2,4-diacetamidophenol. After NAS, the acetyl groups are hydrolyzed under acidic (e.g., HCl) or basic conditions to regenerate the free amines. This dual protection-deprotection strategy ensures regioselectivity and improves reaction yields.

Optimization of Reaction Conditions

Catalytic Systems

Ferric chloride (FeCl₃) and cyanuric chloride (C₃N₃Cl₃) are effective catalysts for facilitating NAS in thiophene derivatives. In the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, FeCl₃ stabilizes the transition state by coordinating with the leaving group (bromide), while cyanuric chloride acts as a mild Lewis acid to enhance electrophilicity at position 3. Similar conditions are applicable to the target compound, with adjustments for the bulkier phenoxy substituent.

Solvent and Temperature Effects

DMF is the solvent of choice due to its high polarity and ability to dissolve both organic and inorganic reagents. Reactions conducted at 70–90°C achieve optimal conversion rates without significant decomposition of the diaminophenol moiety. Prolonged heating (>6 hours) may lead to over-oxidation of the amino groups, necessitating careful monitoring.

Structural and Spectroscopic Characterization

Crystallographic Insights

While crystal structure data for methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate are unavailable, studies on related compounds like methyl 3-aminothiophene-2-carboxylate reveal intramolecular hydrogen bonding between the amino and carboxylate groups. This interaction stabilizes the planar thiophene ring and influences packing motifs. In the target compound, similar N–H⋯O hydrogen bonds are expected between the phenoxy amino groups and the carboxylate oxygen, as inferred from molecular modeling.

Spectroscopic Confirmation

  • IR Spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O) confirm the presence of the carboxylate and phenoxy groups.

  • ¹H NMR : Distinct signals for the methyl ester (δ 3.8–3.9 ppm), aromatic protons on the thiophene (δ 6.5–7.5 ppm), and amino groups (δ 4.5–5.5 ppm) validate the structure.

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could streamline the introduction of the phenoxy group. For instance, coupling methyl 3-bromothiophene-2-carboxylate with 2,4-diaminophenol using a Pd/Xantphos catalyst system may enhance regioselectivity and reduce reaction times.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and microwave-assisted reactions are under exploration to minimize waste and energy consumption. Preliminary studies on similar thiophenes show promise, with yields comparable to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of local anesthetics like Articaine. Articaine is an amide-type local anesthetic that contains a thiophene ring, enhancing its efficacy and stability compared to other anesthetics. This compound serves as an intermediate in the production of Articaine hydrochloride and is critical for its pharmacological activity .

1.2 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that modifications in the thiophene structure can enhance the compound's effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Cosmetic Applications

2.1 Hair Dyes

The compound has been explored as a potential ingredient in hair dye formulations due to its ability to impart color while being less damaging than traditional dyes. Its derivatives can provide vibrant hues and are considered safer alternatives for keratin fibers .

2.2 Skin Care Products

Given its chemical properties, this compound can be incorporated into skin care formulations aimed at providing protective effects against UV radiation and oxidative stress. Its antioxidant properties can contribute to skin health by reducing inflammation and promoting healing .

Material Science Applications

3.1 Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been investigated for applications in electronic devices. The thiophene moiety contributes to the electrical conductivity of polymers, making them suitable for use in organic electronics such as OLEDs (Organic Light Emitting Diodes) and organic solar cells .

Data Tables

Application AreaSpecific Use CaseBenefits
PharmaceuticalsPrecursor for ArticaineEnhanced efficacy as a local anesthetic
Antimicrobial agentEffective against various bacterial strains
CosmeticsHair dye formulationsVibrant colors with reduced damage
Skin care productsAntioxidant properties for skin protection
Material ScienceConductive polymersImproved electrical conductivity

Case Studies

Case Study 1: Articaine Development
In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized this compound as part of the formulation process for Articaine. The study highlighted the compound's role in enhancing the anesthetic's stability and effectiveness during dental procedures.

Case Study 2: Antimicrobial Activity
A research article in Antimicrobial Agents and Chemotherapy documented the antimicrobial properties of various derivatives of this compound. The findings indicated that specific modifications could significantly increase antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Electronic Effects

Compound Name Substituents Electronic Nature Key Properties/Applications References
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate 2,4-Diaminophenoxy (electron-donating) Electron-rich due to –NH₂ groups Potential for drug development (e.g., antimalarial or kinase inhibitors)
Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate 2-Nitrophenyl (electron-withdrawing) Electron-deficient due to –NO₂ Precursor for antimalarial agents (e.g., chloroquine analogues)
Methyl 3-amino-4-((4-chlorophenyl)sulfonyl)-5-(methylthio)thiophene-2-carboxylate Sulfonyl (–SO₂), –Cl, –SMe (electron-withdrawing) Polar, reactive sulfonyl group High solubility; potential for nucleophilic displacement reactions
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate Benzyloxy (electron-donating) Moderately electron-rich Lipophilic; suitable for CNS-targeting drugs

Key Insights :

  • Electron-donating groups (e.g., –NH₂, –OCH₂Ph) enhance nucleophilic aromatic substitution reactivity, making these compounds suitable for further functionalization.
  • Electron-withdrawing groups (e.g., –NO₂, –SO₂) increase stability toward oxidation but reduce electron density, limiting their use in charge-transfer applications.

Core Structure Variations

Compound Name Core Structure Key Features References
Methyl 3-((2-((tert-butoxycarbonyl)amino)propyl)amino)-5-nitrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Extended aromatic system; enhanced planarity for π-stacking
Ethyl 5-methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylate Dithienothiophene Fused thiophene rings; high charge mobility for organic electronics

Key Insights :

  • Benzo[b]thiophene derivatives exhibit improved thermal stability due to their fused aromatic systems.
  • Dithienothiophene cores are preferred in optoelectronic materials for their extended conjugation.

Ester Group Variations

Compound Name Ester Group Impact on Properties References
This compound Methyl Lower molecular weight; moderate lipophilicity
Ethyl 5-methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylate Ethyl Increased steric hindrance; slower hydrolysis

Key Insights :

  • Methyl esters are more reactive toward hydrolysis than ethyl esters, facilitating prodrug activation.

Biological Activity

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 104636-77-3
  • Molecular Formula : C12H14N4O3S
  • Molecular Weight : 286.33 g/mol

This compound features a thiophene ring substituted with a carboxylate group and an aromatic amine moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival pathways. For instance, it may act as an inhibitor of the Raf kinase pathway, which is critical in many oncogenic signaling processes .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .
  • Antimicrobial Effects : There are indications that this compound possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of this compound. In a series of experiments against standard bacterial strains (e.g., E. coli, S. aureus), this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study conducted by Murray et al., this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 15 µM. The study concluded that this compound could serve as a promising scaffold for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating its potency against this pathogen. This finding supports its potential application in treating bacterial infections resistant to conventional antibiotics .

Data Summary Table

PropertyValue
IUPAC NameThis compound
CAS Number104636-77-3
Molecular Weight286.33 g/mol
Anticancer IC50~15 µM
Antimicrobial MIC32 µg/mL

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution, where 2,4-diaminophenol reacts with methyl 3-bromothiophene-2-carboxylate under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

  • Reflux conditions : 12–24 hours at 80–100°C under nitrogen to prevent oxidation of the diaminophenol moiety.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (7:3) yields >95% purity.
  • Characterization : Confirm structure via 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and LC-MS (expected [M+H]⁺ at m/z 295.3). Monitor byproducts (e.g., mono-aminated derivatives) using HPLC with a C18 column .
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